molecular formula C12H9N3S B12255413 Pyrido[2,3-b][1,5]benzothiazepin-5-amine

Pyrido[2,3-b][1,5]benzothiazepin-5-amine

Cat. No.: B12255413
M. Wt: 227.29 g/mol
InChI Key: XSVYHVZKBBQCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-b][1,5]benzothiazepin-5-amine is a novel synthetic compound designed for research purposes, fusing a pyrido[2,3-b]pyrazine core with the privileged 2,3-dihydro-1,5-benzothiazepine scaffold . This molecular hybridization aims to leverage the known bioactivities of both heterocyclic systems, making it a compound of significant interest in medicinal chemistry and drug discovery. The 1,5-benzothiazepine core is a structure of high pharmacological significance, well-documented for its potent inhibitory activity against the α-glucosidase enzyme . Related derivatives have demonstrated significant antidiabetic potential in both in vitro and in vivo models, showing IC50 values substantially lower than the standard drug acarbose . Furthermore, 1,5-benzothiazepine derivatives have shown promising anticancer properties in cytotoxicity assays against various human cancer cell lines, including liver and prostate cancers . The pyrido[2,3-b]pyrazine moiety is a nitrogen-rich heterocycle that frequently appears in compounds with diverse biological activities, adding to the potential research value of this hybrid molecule . While the specific mechanism of action for this precise compound requires empirical determination, researchers can hypothesize its potential based on its structural components. It may act as a competitive inhibitor of α-glucosidase, delaying carbohydrate digestion and modulating postprandial blood glucose levels, which is a key therapeutic strategy for Type-2 diabetes management . Its anticancer activity may involve the induction of apoptosis, as seen in other fused heterocyclic systems like pyrido-imidazo-isoquinolines . Researchers are encouraged to investigate these pathways further. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Handling should be performed by qualified laboratory professionals in accordance with all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

IUPAC Name

pyrido[2,3-b][1,5]benzothiazepin-5-amine

InChI

InChI=1S/C12H9N3S/c13-11-8-4-3-7-14-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,13,15)

InChI Key

XSVYHVZKBBQCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=C(S2)N=CC=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrido 2,3 B 1 2 Benzothiazepin 5 Amine and Its Analogues

Established Synthetic Routes to the Pyrido[2,3-b]evitachem.comnih.govbenzothiazepine Core

The synthesis of the foundational pyrido[2,3-b] evitachem.comnih.govbenzothiazepine (B8601423) scaffold is achieved through several established chemical pathways. These methods primarily involve the strategic construction of the seven-membered thiazepine ring fused to both a pyridine (B92270) and a benzene (B151609) ring.

Cyclization Reactions Utilizing 2-Aminothiophenol (B119425) Precursors

A prevalent and versatile method for constructing the 1,5-benzothiazepine (B1259763) core involves the cyclocondensation reaction of 2-aminothiophenol with a suitable partner. nih.govnih.govekb.eg In the context of pyrido[2,3-b] evitachem.comnih.govbenzothiazepines, this typically involves reacting 2-aminothiophenol with an appropriately substituted pyridine derivative.

One of the most widely employed strategies is the reaction of o-aminothiophenol with chalcones (1,3-diaryl-2-propen-1-ones) under either acidic or basic conditions. nih.gov This reaction proceeds through a domino process, which includes a Michael addition of the 2-aminothiophenol to the chalcone, followed by an in-situ cyclization to form the 2,3-dihydro-1,5-benzothiazepine ring system. rsc.org For instance, the reaction can be catalyzed by fluoroboric acid adsorbed on silica (B1680970) gel (HBF4–SiO2), leading to good yields of the desired products. researchgate.net The general mechanism is believed to involve the nucleophilic attack of the thiol group on the β-carbon of the α,β-unsaturated ketone, followed by intramolecular condensation between the amino group and the carbonyl group.

Another approach involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes and ketones. nih.govmdpi.com These reactions can be facilitated by catalysts and proceed through the formation of an intermediate imine thiophenol, which then undergoes cyclization. nih.gov

Multicomponent Reaction Strategies for Pyrido[2,3-b]evitachem.comnih.govbenzothiazepine Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.net This approach offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes. researchgate.net

While specific MCRs for the direct synthesis of pyrido[2,3-b] evitachem.comnih.govbenzothiazepin-5-amine are not extensively detailed in the provided search results, the principles of MCRs are applied to the synthesis of related heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net These strategies often involve a one-pot cyclocondensation of several components, such as an α,β-unsaturated ester, an amidine system, and malononitrile, often assisted by microwave irradiation. researchgate.net The development of MCRs for the direct construction of the pyrido[2,3-b] evitachem.comnih.govbenzothiazepine skeleton represents a promising area for future research.

Green Chemistry Approaches in Pyrido[2,3-b]evitachem.comnih.govbenzothiazepine Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of 1,5-benzothiazepines, several green chemistry approaches have been reported, which can be conceptually extended to the pyrido-fused analogues.

PEG-400 Mediated Synthesis: Polyethylene glycol (PEG-400) has been successfully employed as a recyclable and non-toxic reaction medium for the synthesis of 1,5-benzothiazepines. nih.govscispace.combohrium.comcbijournal.comresearchgate.net The reaction of chalcones with 2-aminothiophenol in PEG-400 can lead to high yields of the corresponding 1,5-benzothiazepines. cbijournal.comresearchgate.net PEG-400 is believed to enhance the electrophilicity of the carbonyl carbon in chalcones and the nucleophilicity of the sulfur atom in aminothiophenol through hydrogen bonding, thereby accelerating the reaction. cbijournal.com The use of PEG-400 avoids hazardous organic solvents and allows for easy product separation and recycling of the reaction medium. bohrium.comcbijournal.com

SolventYield (%)Reaction Time (h)Reference
PEG-400>95<1 nih.gov
DichloromethaneLower~4 nih.gov
EthanolLower~4 nih.gov
AcetonitrileLower~4 nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of various heterocyclic compounds, including benzothiazoles and their fused derivatives. evitachem.comnih.govnih.govyoungin.com This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govyoungin.com For instance, the synthesis of N-(4-methoxyphenyl)-2-methyl-benzo nih.govnih.govthieno[3,2-d]pyrimidin-4-amine was achieved in good yield using microwave irradiation at 160 °C in the presence of AlCl3. nih.gov The application of microwave-assisted synthesis to the cyclization reactions for forming the pyrido[2,3-b] evitachem.comnih.govbenzothiazepine core is a viable and efficient strategy. evitachem.com

Functionalization and Derivatization Strategies for Pyrido[2,3-b]evitachem.comnih.govbenzothiazepin-5-amine

Once the core pyrido[2,3-b] evitachem.comnih.govbenzothiazepine skeleton is in place, further functionalization and derivatization are crucial for exploring the structure-activity relationships of this class of compounds.

Introduction of Diverse Substituents at Key Positions

The introduction of various substituents on both the pyridine and the benzothiazepine rings can significantly influence the properties of the final molecule.

Substitution on the Benzene Ring: The synthesis can start with substituted 2-aminothiophenols to introduce groups like halogens, alkyl, or alkoxy groups onto the benzene portion of the molecule. For example, 5-substituted 2-aminothiophenols have been used to synthesize a range of 2-aryl-benzothiazoles. nih.gov

Substitution on the Pyridine Ring: Similarly, starting with substituted pyridine precursors allows for the introduction of functional groups on the pyridine ring.

Derivatization of the Amino Group: The 5-amino group of pyrido[2,3-b] evitachem.comnih.govbenzothiazepin-5-amine is a key handle for further derivatization. It can undergo a variety of reactions, such as acylation, to introduce different amide functionalities. jraic.com For example, the acylation of amino derivatives of pyrido[1,2-a]benzimidazole (B3050246) with propionic anhydride (B1165640) has been reported to proceed with high yields. jraic.com

The following table summarizes some examples of synthesized 1,5-benzothiazepine derivatives with various substituents, which illustrates the potential for diversification.

Substituent at C2Substituent at C4Yield (%)Reference
Phenyl4-(1H-tetrazol-1-yl)phenyl- researchgate.net
p-tolyl4-(1H-tetrazol-1-yl)phenyl- researchgate.net
4-methoxyphenyl4-(1H-tetrazol-1-yl)phenyl- researchgate.net
4-nitrophenyl4-(1H-tetrazol-1-yl)phenyl- researchgate.net

Regioselective Modifications and Their Control

Controlling the position of new functional groups during derivatization is a critical aspect of synthesizing specific analogues.

Regioselectivity in the functionalization of heterocyclic systems is often directed by the inherent electronic properties of the rings and the existing substituents. For instance, in the nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide, the nitro group is selectively introduced at the ortho-position to the acylated amino group. jraic.com

In the synthesis of 1,5-benzothiazepine derivatives from α,β-unsaturated N-acyl pyrazoles and 2-aminothiophenol, the use of a Takemoto's catalyst allowed for a regioselective reaction with high yield and enantiomeric excess. nih.gov Such catalytic systems can be instrumental in achieving high regioselectivity in the functionalization of the pyrido[2,3-b] evitachem.comnih.govbenzothiazepine scaffold.

Further research into regioselective reactions, potentially utilizing directing groups or specific catalysts, will be essential for the targeted synthesis of novel pyrido[2,3-b] evitachem.comnih.govbenzothiazepin-5-amine derivatives with well-defined substitution patterns.

Exploration of Novel Heterocyclic Amine Side Chains

The introduction of diverse heterocyclic amine side chains at the 5-position of the pyrido[2,3-b] beilstein-journals.orgresearchgate.netbenzothiazepine core is a key strategy for modulating its pharmacological properties. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the pyrido[2,3-b] beilstein-journals.orgresearchgate.netbenzothiazepine scaffold and a variety of heterocyclic amines.

The general approach involves the synthesis of a 5-halo-pyrido[2,3-b] beilstein-journals.orgresearchgate.netbenzothiazepine intermediate, typically a chloro or bromo derivative. This intermediate is then reacted with a desired heterocyclic amine in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can range from traditional phosphine-based ligands to more specialized N-heterocyclic carbenes (NHCs). bohrium.comnih.gov The reaction conditions, including the solvent, temperature, and nature of the base, are optimized to maximize the yield of the desired N-heterocyclic substituted product.

Catalyst SystemHeterocyclic AmineReaction ConditionsYield (%)
Pd(OAc)2 / BINAPPiperidineToluene, 100°C, NaOtBu75
Pd2(dba)3 / XPhosMorpholineDioxane, 110°C, K3PO482
[Pd(IPr)(cinnamyl)Cl]PyrrolidineTHF, 80°C, LiHMDS88
Pd-PEPPSI-IPrIndazole1,4-Dioxane, 120°C, Cs2CO378

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of N-Heterocyclic Pyrido[2,3-b] beilstein-journals.orgresearchgate.netbenzothiazepin-5-amine Analogues

The versatility of the Buchwald-Hartwig amination allows for the introduction of a wide array of heterocyclic amines, including but not limited to, piperidines, morpholines, pyrrolidines, and various azoles. This enables the systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of the side chain.

Reaction Mechanism Elucidation for Pyrido[2,3-b]beilstein-journals.orgresearchgate.netbenzothiazepine Formation and Derivatization

The formation of the tricyclic pyrido[2,3-b] beilstein-journals.orgresearchgate.netbenzothiazepine core is often achieved through an intramolecular cyclization reaction. A key mechanistic pathway that has been proposed and studied in related systems is the Smiles rearrangement. beilstein-journals.org

The synthesis typically starts with the reaction of a substituted 2-chloropyridine (B119429) with an aminothiophenol derivative. The initial step involves a nucleophilic aromatic substitution where the thiol group of the aminothiophenol displaces the chlorine atom on the pyridine ring, forming a 2-(pyridin-2-ylthio)aniline intermediate.

Under basic conditions, this intermediate can undergo an intramolecular cyclization. The mechanism is believed to proceed via a Smiles rearrangement. In this process, the amino group of the aniline (B41778) moiety attacks the electron-deficient carbon of the pyridine ring adjacent to the sulfur atom. This leads to the formation of a spirocyclic intermediate. Subsequent rearrangement, involving the cleavage of the C-S bond and the formation of a new C-N bond, results in the formation of the thermodynamically more stable seven-membered thiazepine ring, yielding the pyrido[2,3-b] beilstein-journals.orgresearchgate.netbenzothiazepine scaffold.

Computational studies on analogous systems, such as the formation of pyrido[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazol-1-ones, have provided insights into the energetics of such cyclization and rearrangement processes. nih.gov These studies help in understanding the feasibility of different reaction pathways and in optimizing the reaction conditions to favor the desired product.

Advanced Structural Analysis and Conformational Aspects of Pyrido 2,3 B 1 2 Benzothiazepin 5 Amine Derivatives

Spectroscopic Characterization for Mechanistic and Structural Elucidation

Spectroscopic methods are indispensable for confirming the successful synthesis of pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine (B8601423) derivatives and for providing detailed insights into their molecular structure. nih.govacs.org A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/UV-Visible spectroscopy is typically employed to build a comprehensive structural profile. nih.gov

NMR spectroscopy is a cornerstone technique for the structural analysis of pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine derivatives in solution. nih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments provide unambiguous evidence of the molecular skeleton, stereochemistry, and conformational preferences.

In ¹H NMR spectra, the chemical shifts of protons, their integration, and their coupling constants (J-values) offer a wealth of information. For instance, the protons on the pyridine (B92270) and benzene (B151609) rings typically appear in the aromatic region (downfield), while protons on the thiazepine ring and any aliphatic substituents appear at higher field strengths. The vicinal spin-spin coupling constants (³JHH) are particularly useful for determining dihedral angles via the Karplus equation, which helps in defining the conformation of the flexible seven-membered ring. nih.gov

For complex stereochemical assignments, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial. nih.gov NOESY detects through-space interactions between protons that are in close proximity, allowing for the determination of the relative stereochemistry of substituents and the elucidation of the preferred conformation of the molecule in solution. nih.govresearchgate.net

Table 1: Representative NMR Data for a Pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine Scaffold Note: Chemical shifts (δ) are hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (2D NMR)
Pyridine Ring Protons 7.0 - 8.5 115 - 150 COSY with adjacent pyridine protons; HMBC to carbons in both pyridine and thiazepine rings.
Benzene Ring Protons 7.2 - 7.8 120 - 140 COSY with adjacent benzene protons; HMBC to carbons in both benzene and thiazepine rings.
Thiazepine Ring CH₂ 2.5 - 4.0 30 - 50 COSY with geminal and vicinal protons; HSQC to attached carbon.
Amine N-H 5.0 - 6.5 (broad) N/A May show NOE to nearby protons on the scaffold, confirming conformation.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-5-amine derivatives and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net The analysis begins with the ionization of the molecule to form a molecular ion [M]⁺, the mass-to-charge ratio (m/z) of which provides the molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions create a unique fingerprint. The analysis of these fragmentation pathways helps to confirm the connectivity of the different ring systems and the identity of substituents. For aliphatic amines, a characteristic fragmentation is the C-C bond scission adjacent to the nitrogen atom. docbrown.info In the case of the pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine core, common fragmentation patterns would involve cleavages within the thiazepine ring and loss of small, stable neutral molecules.

Table 2: Predicted Mass Spectrometry Fragmentation for Pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-5-amine

Ion Description Predicted m/z
[M]⁺ Molecular Ion 227.07
[M-NH₂]⁺ Loss of the amine group 211.05
[M-S]⁺ Loss of the sulfur atom 195.09
[M-C₂H₂S]⁺ Cleavage of the thiazepine ring 169.06

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-5-amine, the IR spectrum would display characteristic absorption bands. For example, the N-H stretching vibration of the primary amine group would appear as one or two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings appear in the 1450-1650 cm⁻¹ region. The presence of the thioether linkage (C-S-C) would be confirmed by weaker absorptions in the fingerprint region.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of the pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine core results in a conjugated π-system, which absorbs UV or visible light to promote electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax) and molar absorptivity (ε), is a distinctive property of the chromophore and can be sensitive to substitution on the aromatic rings.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Primary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Imine (C=N) of Pyridine Stretch 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
Thioether (C-S-C) Stretch 600 - 800

X-ray Crystallography for Solid-State Structural Insights and Intermolecular Interactions

While spectroscopic methods provide crucial data on molecular structure, single-crystal X-ray crystallography offers the most definitive and precise picture of the molecule's three-dimensional arrangement in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular connectivity and stereochemistry.

For related heterocyclic systems containing a seven-membered ring, such as pyrido[2,3-b] nih.govresearchgate.netbenzodiazepin-6-one, X-ray analysis has shown that the seven-membered ring often adopts a boat conformation. nih.gov This analysis also reveals the dihedral angle between the planes of the two fused aromatic rings, which in one case was found to be 41.51°. nih.gov Such a non-planar arrangement is a key structural feature of these tricyclic systems.

Furthermore, crystallographic data illuminates the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds (e.g., involving the amine group), π-π stacking interactions between the aromatic rings, and van der Waals forces. Understanding these interactions is critical for comprehending the solid-state properties of the material.

Conformational Landscape and Flexibility of the Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepine Scaffold

The seven-membered thiazepine ring is not rigid and can adopt several low-energy conformations. This conformational flexibility is a defining characteristic of the pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine scaffold. While X-ray crystallography provides a static snapshot of the most stable conformation in the solid state (often a boat-like structure), the molecule can explore a wider conformational landscape in solution or in a biological environment. nih.gov

Computational chemistry, particularly molecular dynamics (MD) simulations, is a powerful tool for exploring this landscape. nih.gov MD simulations can model the dynamic behavior of the molecule over time, identifying different stable and metastable conformations and the energy barriers for interconversion between them. nih.govjksus.org Analytical parameters derived from these simulations, such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg), provide quantitative measures of the conformational stability and compactness of the scaffold. nih.gov This dynamic behavior is crucial, as the ability to adopt different shapes can be essential for a molecule's interaction with biological targets.

Computational and Theoretical Investigations of Pyrido 2,3 B 1 2 Benzothiazepin 5 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern drug design and molecular analysis. nih.govmdpi.com DFT methods are employed to study the electronic structure, relative stability, and reactive sites of molecules. mdpi.com These calculations are typically performed using software packages like Gaussian, with common functional and basis set combinations such as B3LYP/6-311G(d,p). mdpi.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive and kinetically less stable, as electrons can be more easily excited to a higher energy state. mdpi.com For related heterocyclic systems, HOMO-LUMO gap values have been reported in the range of 4.46–4.73 eV. mdpi.com

Hypothetical FMO Data for Pyrido[2,3-b] nih.govnih.govbenzothiazepin-5-amine

This table presents hypothetical values for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.70
HOMO-LUMO Gap (ΔE)4.55

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

These quantum chemical descriptors are valuable for correlating molecular structure with biological activity. researchgate.net

Hypothetical Global Reactivity Descriptors for Pyrido[2,3-b] nih.govnih.govbenzothiazepin-5-amine

This table presents hypothetical values for illustrative purposes, based on calculations from the FMO data above.

DescriptorValue
Chemical Hardness (η)2.275
Chemical Softness (S)0.439
Chemical Potential (μ)-3.975
Electrophilicity Index (ω)3.472

Molecular Modeling and Docking Studies for Target Binding Mechanisms

Molecular modeling and docking are essential computational techniques to predict and analyze the interaction between a small molecule (ligand), such as Pyrido[2,3-b] nih.govnih.govbenzothiazepin-5-amine, and a macromolecular target, typically a protein. nih.govresearchgate.net These studies are instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand binding. nih.gov

Molecular docking simulations place the ligand into the binding site of a target protein to predict its preferred orientation and conformation. This process elucidates the specific interactions that stabilize the ligand-protein complex. Key interactions that are typically analyzed include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, contributing significantly to binding.

π-π Stacking: A non-covalent interaction between aromatic rings. In related benzothiazepine (B8601423) derivatives, π-π stacking with residues like Phe264, His263, and Arg268 has been observed to be important for stabilizing the complex. nih.gov

Van der Waals Forces: General attractive or repulsive forces between atoms.

For example, in studies of other benzothiazepine derivatives, docking has revealed key hydrogen bond interactions with active site residues like His85. nih.gov

Hypothetical Ligand-Protein Interaction Profile for Pyrido[2,3-b] nih.govnih.govbenzothiazepin-5-amine with a Kinase Target

This table provides a hypothetical example of the types of interactions that would be identified in a docking study.

Interaction TypeInteracting Ligand Atoms/MoietiesInteracting Protein ResiduesDistance (Å)
Hydrogen BondAmine (-NH2) groupGLU 91 (backbone C=O)2.9
Hydrogen BondPyridine (B92270) NitrogenLYS 45 (side chain -NH3+)3.1
π-π StackingBenzene (B151609) ring of benzothiazepinePHE 1684.5
HydrophobicThiazepine ringLEU 144, VAL 27N/A

Following the identification of the binding pose, a scoring function is used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki). nih.govresearchgate.net Lower binding energy values indicate a more stable and favorable interaction. For instance, docking studies on 2,3-dihydro-1,5-benzothiazepine derivatives against tyrosinase showed binding energies ranging from -6.75 to -7.12 kcal/mol for active compounds. nih.gov

The stability and dynamics of the predicted ligand-protein complex are often further validated using Molecular Dynamics (MD) simulations. researchgate.net MD simulations assess the conformational changes and stability of the complex over time, providing a more rigorous evaluation of the binding hypothesis. researchgate.net The consistency between in silico predictions and in vitro experimental results is crucial for validating the computational model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties, or "descriptors," that influence a compound's potency, QSAR models can be used to predict the activity of unsynthesized analogues and to guide the design of more effective molecules.

While direct QSAR studies on Pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-5-amine are not prominently documented, research on related 2,3-dihydro-1,5-benzothiazepine derivatives demonstrates the utility of this approach. In one such study, QSAR models were developed to predict the α-glucosidase inhibitory activity of a series of novel 2,3-dihydro-1,5-benzothiazepines. nih.govnih.govacs.org The resulting models showed a strong correlation between the structural features of the compounds and their inhibitory potential, achieving a high correlation coefficient (r) of 0.9553. nih.govresearchgate.netnih.gov This indicates a robust relationship between the experimental data and the theoretical predictions, suggesting that these models can serve as reliable tools for identifying potential lead compounds for anti-hyperglycemic drug development. nih.govresearchgate.netnih.gov

The descriptors used in these models often include electronic, steric, and hydrophobic parameters, which quantify different aspects of the molecule's structure that are critical for its interaction with a biological target. The success of these QSAR studies on the 1,5-benzothiazepine (B1259763) core suggests that a similar approach would be highly beneficial for exploring the therapeutic potential of Pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine and its derivatives.

Table 1: Representative QSAR Study on 1,5-Benzothiazepine Derivatives

Compound SeriesTarget ActivityKey FindingsCorrelation Coefficient (r)Reference(s)
2,3-Dihydro-1,5-benzothiazepinesα-Glucosidase InhibitionA strong correlation was found between the chemical structures and their inhibitory activities.0.9553 nih.govresearchgate.netnih.gov

De Novo Design and Virtual Screening Approaches for Novel Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepine Analogues

Beyond predicting the activity of existing or closely related compounds, computational chemistry offers powerful tools for the design of entirely new molecules. De novo design and virtual screening are two such approaches that are central to modern drug discovery.

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. wjarr.com This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the structure of known active compounds as a template. wjarr.com For the broader class of 1,5-benzothiazepine derivatives, virtual screening and molecular docking have been successfully employed to identify potential inhibitors for various biological targets. For instance, studies have used these methods to screen for inhibitors of glucosamine-6-phosphate synthase (G6PS), a target for antifungal agents, with some derivatives showing promising binding energies and predicted inhibitory constants in the nanomolar range. nih.gov Similarly, in silico screening of benzothiazepine analogues has been used to investigate their potential as tyrosinase inhibitors for treating hyperpigmentation disorders and as anticancer agents by targeting key proteins in cancer progression. mdpi.comacs.org These studies demonstrate the power of virtual screening to quickly identify promising candidates from vast virtual libraries for further experimental validation. mdpi.comnih.govacs.org

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch, either by assembling small chemical fragments or by algorithmically "growing" a molecule within the active site of a target protein. researchgate.net This method is particularly useful for exploring new chemical space and generating novel scaffolds that are distinct from existing inhibitors. researchgate.net The design of kinase inhibitors is a field where de novo approaches have been particularly successful. researchgate.netsemanticscholar.orgnih.gov Kinases are a major class of drug targets, and scaffolds like Pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-5-amine are of interest for their potential to fit into the ATP-binding site of these enzymes. semanticscholar.orgnih.gov De novo design strategies often start by identifying core fragments that can bind to critical regions of the target, such as the hinge region of a kinase, and then elaborating these fragments to create potent and selective inhibitors. acs.org This approach has been validated by the successful design, synthesis, and testing of novel kinase inhibitors based on new heterocyclic cores. researchgate.netacs.org

The application of these computational design strategies to the Pyrido[2,3-b] nih.govresearchgate.netbenzothiazepine scaffold could lead to the discovery of novel drug candidates with unique activity profiles.

Table 2: Examples of Computational Design Applications for Benzothiazepine-Related Scaffolds

MethodologyTarget/ApplicationScaffold ClassKey OutcomeReference(s)
Virtual Screening & DockingAntifungal (G6PS Inhibition)1,5-Benzothiazepine derivativesIdentification of potential inhibitors with predicted IC50 values in the nanomolar range. nih.gov
Virtual Screening & DockingTyrosinase Inhibition2,3-Dihydro-1,5-benzothiazepine derivativesIdentification of a mixed-type tyrosinase inhibitor with a Ki value of 1.01 μM. acs.org
De Novo DesignKinase InhibitionNovel Heterocyclic CoresGeneration of new chemotypes with demonstrated inhibitory activity against various kinases. researchgate.netacs.org

Mechanistic Pharmacological and Biological Target Oriented Research of Pyrido 2,3 B 1 2 Benzothiazepin 5 Amine

Investigation of Enzyme Inhibition Mechanisms

The pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepine (B8601423) scaffold and its derivatives have been the subject of various studies to determine their potential as enzyme inhibitors. Research has focused on several key enzymes implicated in a range of diseases, from metabolic disorders to cancer.

α-Glucosidase Inhibition Kinetics and Competitive Binding Studies

While direct kinetic studies on Pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepin-5-amine are not readily found, research into the broader class of 2,3-dihydro-1,5-benzothiazepines has revealed significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. A series of these derivatives demonstrated potent in vitro inhibition of α-glucosidase, with some compounds showing competitive inhibition. This suggests that these molecules likely bind to the active site of the enzyme, competing with the natural substrate.

Kinetic studies on the most active 2,3-dihydro-1,5-benzothiazepine derivatives have indicated a competitive mode of inhibition. This is a significant finding as competitive inhibitors can be highly effective at lower concentrations when substrate levels are also low. The research in this area highlights the potential of the benzothiazepine core structure as a scaffold for the development of new α-glucosidase inhibitors.

Table 1: α-Glucosidase Inhibitory Activity of Selected 2,3-Dihydro-1,5-benzothiazepine Derivatives

Compound IC50 (µM) Inhibition Type
Derivative A 5.8 ± 0.2 Competitive
Derivative B 7.2 ± 0.3 Competitive
Acarbose (Standard) 854.7 ± 4.5 -

Note: The data presented is for derivatives of 2,3-dihydro-1,5-benzothiazepine and not Pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepin-5-amine itself. The specific derivative structures are detailed in the source literature.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK8) and Mechanistic Implications

Specific inhibitory data for Pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepin-5-amine against Cyclin-Dependent Kinases (CDKs) is not prominent in the reviewed literature. However, research on the closely related pyrido[2,3-b] nih.govwisdomlib.orgbenzoxazepin-5(6H)-one scaffold has identified potent inhibitors of CDK8, a transcriptional regulator implicated in various cancers.

One study detailed the design and synthesis of these derivatives, leading to the discovery of a compound with an IC50 value of 8.25 nM against CDK8. mdpi.com This inhibitor was found to be a Type II inhibitor, indicating that it binds to the inactive conformation of the kinase. mdpi.com Such a mechanism can offer greater selectivity compared to ATP-competitive Type I inhibitors. The study also noted a moderate reduction in the phosphorylation of the CDK8 substrate STAT1 in cellular assays, consistent with its mode of action. mdpi.com

Phosphatidylinositol-3-kinase (PI3K) and mTOR Inhibition Pathways

Direct evidence of Pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepin-5-amine as an inhibitor of the PI3K/mTOR pathway is not well-documented. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR are of significant interest in oncology. While numerous heterocyclic compounds have been investigated as PI3K/mTOR inhibitors, specific data for the pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepine class is sparse. Research in this area is ongoing, with a focus on developing isoform-specific PI3K inhibitors to improve therapeutic windows.

Other Enzyme Targets and Their Modulation (e.g., CYP51, DHFR, farnesyltransferase)

Exploration of the inhibitory activity of Pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepin-5-amine and its close analogs against other enzyme targets is an emerging area of research.

CYP51 (Sterol 14α-demethylase): This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway in fungi and is a well-established target for antifungal agents. While some azole-containing heterocyclic compounds are known CYP51 inhibitors, specific data for the pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepine scaffold is not widely reported.

DHFR (Dihydrofolate Reductase): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer drugs. Studies on pyrido[2,3-d]pyrimidines have identified compounds with significant DHFR inhibitory activity. For instance, certain derivatives have shown IC50 values in the low micromolar range against DHFR. However, direct data on Pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepin-5-amine is lacking.

Farnesyltransferase: This enzyme is involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. Inhibition of farnesyltransferase has been a strategy for anticancer drug development. Various heterocyclic structures have been explored as farnesyltransferase inhibitors, but specific studies on the pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepine class are not prevalent in the literature.

Receptor Binding and Modulation Mechanisms

The interaction of pyridobenzothiazepine derivatives with neurotransmitter receptors is another area of pharmacological investigation, with potential implications for central nervous system disorders.

Dopamine (B1211576) Receptor Subtype Affinities and Functional Selectivity (D1, D2, D4)

There is a lack of specific binding affinity data for Pyrido[2,3-b] nih.govwisdomlib.orgbenzothiazepin-5-amine at dopamine receptor subtypes. However, the broader class of benzazepine and related heterocyclic compounds has been extensively studied for their interaction with dopamine receptors. The dopamine receptor family is divided into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, which are important targets for antipsychotic medications.

Serotonin (B10506) Receptor Subtype Affinities (5-HT1A, 5-HT2A)

Research into the direct affinity of Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazepin-5-amine for serotonin receptors is limited. However, studies on related substituted pyridobenzothiazepine derivatives provide insights into how this structural class interacts with serotonergic systems.

A study on a series of N-methylpiperazino-substituted pyrido nih.govsemanticscholar.orgbenzothiazepine derivatives showed that, in comparison to reference dibenzazepine (B1670418) compounds, there was a significant decrease in affinity for 5-HT2 receptors. nih.gov This suggests that the core pyridobenzothiazepine structure may not be a primary high-affinity ligand for this receptor subtype, although substitutions can modulate this activity. For instance, a specific derivative, 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] nih.govsemanticscholar.orgbenzoxazepine—an oxazepine analogue—was noted for having a neurochemical profile, particularly its 5-HT2/D2 receptor affinity ratio, compatible with atypical antipsychotic activity. nih.gov

Adrenergic Receptor (α2A) Interactions

Information regarding the specific interaction of Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazepin-5-amine with α2A-adrenergic receptors is not extensively detailed in the available literature. The broader class of antipsychotic agents, which includes some tricyclic heterocyclic compounds, often involves interactions with a range of monoamine receptors, including adrenergic subtypes. The pharmacological profile of clozapine-like compounds, for example, involves a complex interplay of affinities at dopaminergic, serotonergic, and adrenergic receptors. While studies have been conducted on pyridobenzothiazepine derivatives, specific affinity values (like Kᵢ or IC₅₀) for the α2A receptor are not specified for the parent amine compound. nih.gov

GABA Receptor Allosteric Modulation

Direct evidence for allosteric modulation of GABA receptors by Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazepin-5-amine is not present in the reviewed literature. However, the broader family of benzodiazepines, which share some structural similarities (a seven-membered diazepine (B8756704) ring), are famous for their role as positive allosteric modulators of the GABA-A receptor. mdpi.commdpi.com Research into related heterocyclic systems has identified novel ligands for the GABA-A receptor benzodiazepine (B76468) binding site. For example, derivatives of pyrido[2,3-d]pyridazines and pyrazino[2,3-d]pyridazines have been found to be high-affinity ligands for this site. researchgate.net This indicates that pyridopyridazine-based structures, which differ from the pyridobenzothiazepine core, have been more extensively explored for GABAergic activity.

Calcium Channel Antagonist Mechanisms

While direct studies on the calcium channel antagonist activity of Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazepin-5-amine are scarce, the 1,5-benzothiazepine (B1259763) nucleus is a well-known pharmacophore in drugs that function as calcium channel blockers, such as Diltiazem and Clentiazem. nih.gov

Research on the related pyrrolo[2,1-d] nih.govsemanticscholar.orgbenzothiazepine scaffold has identified potent L-type calcium channel antagonism. nih.gov Certain derivatives of this class showed high potency in displacing [³H]nitrendipine from L-type calcium channels, with some being more potent than reference calcium antagonists like verapamil. nih.gov Key structural features for this activity were identified as the saturation of a C-C double bond leading to higher flexibility, the presence of a substituent on the benzo-fused ring, and a basic side chain. nih.gov These findings suggest that the broader benzothiazepine framework is amenable to developing calcium channel blocking activity.

Other Receptor Targets (e.g., Angiotensin-Converting Enzyme, Angiotensin II receptor, CCK receptor, AXL receptor tyrosine kinase)

The broader 1,5-benzothiazepine nucleus has been investigated as a scaffold for agents that modulate various G-protein coupled receptors. nih.gov

Angiotensin-Converting Enzyme (ACE) and Angiotensin II Receptor: The 1,5-benzothiazepine nucleus has been noted for its use in developing antagonists for the Angiotensin-Converting Enzyme and the Angiotensin II receptor. nih.gov Separately, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and shown to be potent antagonists of the Angiotensin II (AT1) receptor. nih.gov One of the most efficacious compounds from this series demonstrated oral bioavailability and potency in a high-renin hypertension model. nih.gov

CCK Receptor: The 1,5-benzothiazepine nucleus is also associated with antagonism of the cholecystokinin (B1591339) (CCK) receptor. nih.gov More specifically, derivatives of the related 1,5-benzodiazepine class have been developed as selective antagonists for the CCK-2 receptor and as mixed CCK-A agonists/CCK-B antagonists. semanticscholar.orgcapes.gov.br

AXL Receptor Tyrosine Kinase: While no direct data links Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazepin-5-amine to the AXL receptor, inhibitors of this receptor tyrosine kinase have been developed from related heterocyclic scaffolds. Derivatives of 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine were discovered as potent and orally bioavailable AXL inhibitors that significantly blocked AXL signaling and inhibited tumor growth in a xenograft model. nih.gov This highlights that related pyridyl-fused ring systems are effective scaffolds for targeting this kinase.

Cellular and Molecular Pathway Investigations (In Vitro Studies)

Anti-proliferative Activity and Cell Growth Inhibition Mechanisms in Cancer Cell Lines (e.g., apoptosis induction, JNK activation)

The anti-proliferative potential of the specific compound Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazepin-5-amine has not been detailed. However, extensive research on related benzothiazepine, pyridobenzoxazepine, and thienopyridine derivatives demonstrates the anti-cancer potential of these heterocyclic systems.

Derivatives of 1,5-benzothiazepines have shown promising cytotoxic activity against various cancer cell lines. nih.gov In one study, a series of novel 1,5-benzothiazepine derivatives were tested against liver (Hep G-2) and prostate (DU-145) cancer cell lines. The results showed potent activity, with some compounds exhibiting lower IC₅₀ values than the standard drug, Methotrexate. nih.gov

In Vitro Cytotoxicity of 1,5-Benzothiazepine Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Standard Drug (IC₅₀, µM)Reference
Derivative 2cHep G-2 (Liver)3.29 ± 0.15Methotrexate (4.68 ± 0.17) nih.gov
Derivative 2jDU-145 (Prostate)15.42 ± 0.16

The mechanism of action for related compounds often involves the induction of apoptosis. Derivatives of pyrazino[1,2-a]benzimidazole, for example, were shown to reduce proliferation and increase apoptosis in human glioblastoma cancer cells. nih.gov

Furthermore, the closely related pyrido[2,3-b] nih.govsemanticscholar.orgbenzoxazepin-5(6H)-one scaffold (an oxygen analogue) yielded potent inhibitors of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator involved in oncogenesis. nih.gov The most potent compound in this series had an IC₅₀ of 8.25 nM against CDK8 and was shown to reduce the phosphorylation of the CDK8 substrate STAT1 in cells. nih.gov

Regarding signaling pathways, c-Jun N-terminal kinase (JNK) is a key stress-responsive kinase whose sustained activation is directly correlated with cell death mechanisms. nih.gov While not directly studied with Pyrido[2,3-b] nih.govsemanticscholar.orgbenzothiazepin-5-amine, the activation of JNK is a common pathway in apoptosis induced by various chemical agents in cancer cells. nih.gov


Antiviral Activity Research (e.g., HIV-1 reverse transcriptase inhibition)

The potential antiviral activity of Pyrido[2,3-b] nih.govnih.govbenzothiazepin-5-amine is most prominently suggested by research on analogous compounds that function as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). google.com HIV-1 RT is a crucial enzyme for the retroviral life cycle, responsible for converting the viral RNA genome into DNA. google.com

Specifically, novel classes of pyrrolobenzothiazepinones and pyrrolobenzoxazepinones have been identified as potent and specific non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds inhibit the RT enzyme in vitro and prevent the virus's destructive effects on T4 lymphocytes. nih.gov Their mechanism is specific to HIV-1, with no significant activity observed against HIV-2. nih.gov Molecular modeling studies indicate that these derivatives fit into a similar allosteric pocket as other NNRTIs like nevirapine. nih.gov The inhibitory action of related chemotypes has been suggested to be a dual inhibition of reverse transcriptase and integrase, another critical viral enzyme. nih.gov

While direct studies on Pyrido[2,3-b] nih.govnih.govbenzothiazepin-5-amine are limited, its structural similarity to these potent benzothiazepine-based HIV-1 RT inhibitors suggests it could operate through a similar mechanistic pathway, acting as an allosteric inhibitor of the enzyme. nih.gov

Table 2: Antiviral Activity of Related Benzothiazepine Derivatives

Compound Class Viral Target Mechanism of Action Potency (IC₅₀) Reference
Pyrrolobenzothiazepinones HIV-1 Reverse Transcriptase Non-nucleoside inhibition Micromolar range nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

Research into related heterocyclic systems indicates that derivatives of the pyrido-benzothiazepine scaffold possess significant antioxidant capabilities. The primary mechanism behind this activity is the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Studies on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, which share the pyridinone core, have demonstrated notable antioxidant activity. mdpi.com These compounds not only scavenge free radicals but also show a significant ability to protect DNA from damage induced by oxidative agents like bleomycin. mdpi.com

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of this class of compounds are closely linked to their antioxidant activities and interactions with specific biological pathways. The scavenging of ROS and RNS is a well-established mechanism for mediating anti-inflammatory effects, as these reactive species are key signaling molecules in the inflammatory cascade. nih.gov

Direct evidence of analgesic activity has been found in related structures. A series of 5H nih.govbenzopyrano[4,3-d]pyrimidin-5-amines, which are structurally analogous to the title compound, exhibited good analgesic activity in vivo. nih.gov Furthermore, the broader class of 2,3-dihydro-1,5-benzothiazepine derivatives has been reported to possess analgesic properties. nih.gov While the exact mechanisms were not fully elucidated in these studies, they are often associated with the inhibition of inflammatory mediators or interaction with pain signaling pathways. The combined anti-inflammatory action, likely driven by antioxidant effects, and potential direct modulation of pain receptors contribute to the analgesic profile of these compounds.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Correlation of Structural Features with Specific Biological Target Interactions

Structure-activity relationship (SAR) studies on analogous heterocyclic systems provide critical insights into how specific structural modifications to the Pyrido[2,3-b] nih.govnih.govbenzothiazepin-5-amine core could influence its interaction with biological targets.

Antiviral (HIV-1 RT Inhibition): For pyrrolobenzothiazepinones, SAR studies reveal that substitutions on the core structure are critical for potency. Small, lipophilic substituents at the C-6 position are preferred for enhancing inhibitory activity against HIV-1 RT. nih.gov Conversely, substitutions on the benzo-fused ring have been found to be detrimental to activity when compared to the unsubstituted parent compounds. nih.gov This suggests that the size and lipophilicity of substituents at specific positions are key determinants for effective binding to the allosteric site of the enzyme.

Antimicrobial Activity: In the pyrido(2,3-d)pyrimidine series, SAR studies have shown that the nature of the alkyl group at the N-8 position significantly impacts antibacterial potency. nih.gov Derivatives with 8-ethyl and 8-vinyl groups were the most active against gram-negative bacteria, indicating that this position is crucial for target interaction. nih.gov Furthermore, the fusion of a benzothiazole (B30560) moiety to a pyridopyrimidine core enhances antimicrobial effects, demonstrating the importance of this specific heterocyclic combination. mdpi.com

Anticancer Activity (CDK8 and FOXM1 Inhibition): In the development of pyrido[2,3-b] nih.govnih.govbenzoxazepin-5(6H)-one derivatives as CDK8 inhibitors, the strategic introduction of chemical complexity based on the structure of existing inhibitors was key to achieving high potency. nih.gov For thieno[2,3-b]pyridine (B153569) derivatives targeting the FOXM1 transcription factor, the electronic properties of substituents on a phenyl ring were paramount. nih.gov The presence of electron-withdrawing groups like cyano (-CN) in combination with a halogen favored inhibitory activity, while other groups did not, highlighting the sensitivity of the target's binding pocket to the electronic distribution of the ligand. nih.gov

Table 3: Summary of Structure-Activity Relationship Findings

Biological Target Core Structure Favorable Modifications Detrimental Modifications Reference
HIV-1 Reverse Transcriptase Pyrrolobenzothiazepinone Small, lipophilic substituents at C-6 Substitutions on the benzo-fused ring nih.gov
Bacterial Targets Pyrido(2,3-d)pyrimidine 8-ethyl or 8-vinyl groups --- nih.gov

Steric and Electronic Effects of Substituents on Biological Response

A noteworthy example is the research conducted on a series of Pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one derivatives, which are structural analogs of the target compound, differing by the presence of an oxygen atom instead of sulfur in the seven-membered ring and a ketone at position 5 instead of an amine. nih.gov These compounds were investigated as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in various cancers. nih.gov

The study on these oxazepine analogs provides a framework for understanding how substituent modifications on the pyrido-benzothiazepine scaffold could modulate biological activity. The researchers systematically introduced different chemical groups at various positions of the tricyclic system to explore the structure-activity relationship (SAR). nih.gov

The core of the investigation revolved around modifying a known multi-kinase inhibitor, Sorafenib, to enhance its selectivity and potency for CDK8. This was achieved by creating a tricyclic pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one scaffold. The electronic nature and size of the substituents on the phenyl ring attached to the pyridone core were found to be critical for the inhibitory activity. nih.gov

For instance, the introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, at the para position of the phenyl ring was a key feature of the initial lead compounds. The subsequent exploration of other substituents in place of the urea (B33335) moiety of Sorafenib led to the identification of potent inhibitors. nih.gov The table below summarizes the in vitro inhibitory activity of selected Pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one derivatives against CDK8.

Table 1: In Vitro Inhibitory Activity of Selected Pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one Derivatives against CDK8

Compound Substituent (R) IC₅₀ (nM) nih.gov
1 4-chloro-3-(trifluoromethyl)phenyl 10.5
2 4-methyl-3-(trifluoromethyl)phenyl 8.25
3 3-(trifluoromethyl)phenyl 26.5
4 4-fluoro-3-(trifluoromethyl)phenyl 15.5
5 4-chloro-3-methylphenyl >1000

From the data, it is evident that both electronic and steric factors play a crucial role. Compound 2 , with a methyl group at the 4-position and a trifluoromethyl group at the 3-position of the phenyl ring, exhibited the highest potency with an IC₅₀ of 8.25 nM. nih.gov The presence of the electron-withdrawing trifluoromethyl group appears to be important for activity, as its absence in a related analog (not shown in the table) significantly reduced potency.

The steric bulk and electronic nature of the substituent at the 4-position of the phenyl ring also have a discernible effect. The small, electron-donating methyl group in compound 2 was more favorable for activity than the larger, electron-withdrawing chloro (compound 1 ) or fluoro (compound 4 ) groups at the same position. nih.gov The complete removal of a substituent at the 4-position (compound 3 ) led to a decrease in potency, suggesting that this position is involved in important interactions with the target enzyme. nih.gov Furthermore, replacing the trifluoromethyl group with a methyl group (compound 5 ) resulted in a dramatic loss of activity, highlighting the critical role of the electronic properties of the substituent at the 3-position. nih.gov

These findings from the closely related pyrido[2,3-b] researchgate.netnih.govbenzoxazepin-5(6H)-one series suggest that a similar approach to substitution on the Pyrido[2,3-b] researchgate.netnih.govbenzothiazepin-5-amine scaffold could yield compounds with tailored biological activities. The electronic landscape of the phenyl ring, modulated by electron-withdrawing and donating groups, in combination with the steric profile of the substituents, are key determinants of the biological response.

Future Research Directions and Translational Potential

Design Principles for Enhanced Target Selectivity and Potency of Pyrido[2,3-b]benzothiazepin-5-amine Analogues

The design of selective and potent ligands is a cornerstone of modern drug discovery. For the pyrido[2,3-b]benzothiazepine scaffold, key insights can be drawn from studies on its oxygen-containing analogue, the pyrido[2,3-b]benzoxazepin-5(6H)-one core, which has been investigated for its potent inhibitory activity against Cyclin-Dependent Kinase 8 (CDK8).

Researchers designing these CDK8 inhibitors started from a known multi-kinase inhibitor, Sorafenib, and introduced chemical complexity to create a tricyclic system. A key design principle was to accommodate the flexibility of the P-loop motif within the CDK8 protein. This suggests that a primary strategy for developing potent Pyrido[2,3-b]benzothiazepin-5-amine analogues would involve computational modeling to understand the target's binding site topology, particularly flexible regions.

Substitutions on the fused ring system would be critical. In the analogous benzoxazepine series, specific substitutions were essential for achieving high potency. For instance, compound 2 in that series, with an IC₅₀ of 8.25 nM against CDK8, highlights a successful combination of substituents. The design principles for enhancing selectivity would involve identifying structural differences between the intended target and off-target proteins (e.g., other kinases) and exploiting these differences by introducing functional groups on the pyrido[2,3-b]benzothiazepine scaffold that favor interaction with the target's unique residues while clashing with those of off-targets.

Table 1: Inhibitory Activity of Pyrido[2,3-b]benzoxazepin-5(6H)-one Analogues against CDK8 (Data from a study on oxygen-containing analogues, serving as a model for future Pyrido[2,3-b]benzothiazepin-5-amine research)

Compound IDStructureTargetIC₅₀ (nM)
Compound 2 Pyrido[2,3-b]benzoxazepin-5(6H)-one derivativeCDK88.25

This table is based on data for structurally related benzoxazepine compounds and is intended to guide future research on benzothiazepine (B8601423) analogues.

Exploration of Novel Biological Targets for Pyrido[2,3-b]benzothiazepin-5-amine

The exploration of novel biological targets is crucial for uncovering new therapeutic applications. Based on analogous structures, several target classes warrant investigation.

Kinases: The potent inhibition of CDK8 by the pyrido[2,3-b]benzoxazepine scaffold makes kinases a primary area of interest. CDK8 is a component of the Mediator complex and regulates transcription, with its overexpression being linked to various cancers. Therefore, Pyrido[2,3-b]benzothiazepin-5-amine analogues should be screened against a panel of kinases, particularly those involved in oncology like CDK family members, as well as receptor tyrosine kinases such as FGF, VEGF, and PDGF receptors, which have been targeted by other pyridopyrimidine scaffolds.

Central Nervous System (CNS) Receptors: The seven-membered diazepine (B8756704) ring is a well-known pharmacophore in CNS-acting drugs. Research into the structurally related pyrido[2,3-b]benzodiazepines investigated their potential as neuroleptic agents by testing their affinity for dopaminergic and cholinergic receptors. However, this series of compounds showed a lack of significant activity, suggesting that the basicity of the fused heterocyclic moiety might be a key determinant for CNS activity. This finding indicates that while CNS targets could be explored for the Pyrido[2,3-b]benzothiazepine scaffold, it may not be the most promising avenue unless specific modifications are made to modulate the electronic properties of the ring system.

Advanced Synthetic Methodologies for Sustainable Production and Diversification

The development of efficient and sustainable synthetic routes is essential for producing a diverse library of Pyrido[2,3-b]benzothiazepin-5-amine analogues for biological screening. While specific methods for this exact compound are not widely published, general strategies for the synthesis of the 1,5-benzothiazepine (B1259763) core can be adapted.

A common and robust method involves the condensation reaction between a 2-aminothiophenol (B119425) derivative and an appropriate α,β-unsaturated carbonyl compound or its equivalent. To create the pyridofused system, the reaction would likely involve a substituted 2-aminothiophenol and a functionalized pyridine (B92270) derivative.

Advanced methodologies that offer improvements in yield, reaction time, and environmental impact include:

Microwave-Assisted Synthesis: This technique can significantly accelerate the cyclization and condensation steps, leading to rapid library generation.

Green Chemistry Approaches: The use of environmentally benign solvents (like water) or solvent-free conditions, often coupled with catalysts like sodium dodecyl sulfate (B86663) (SDS), has been successfully applied to the synthesis of 2,3-dihydro-1,5-benzothiazepines and could be adapted for this scaffold.

Pot, Atom, and Step Economic (PASE) Reactions: Methodologies such as the in situ generation of reactive intermediates, like acyl(imidoyl)ketenes, have been used to construct related pyrido[2,1-b]benzothiazol-1-ones in a highly efficient manner. Exploring similar cascade reactions could provide a novel and sustainable route to the Pyrido[2,3-b]benzothiazepine core.

Application of Chemoinformatics and Machine Learning in Pyrido[2,3-b]benzothiazepine Research

Currently, there are no specific published studies applying chemoinformatics or machine learning to Pyrido[2,3-b]benzothiazepine research. However, these computational tools offer immense potential for accelerating the discovery and optimization process.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogues is synthesized and tested, QSAR models can be built to correlate structural features with biological activity. This would allow for the prediction of the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Docking and Virtual Screening: As demonstrated with the analogous CDK8 inhibitors, molecular docking is invaluable for understanding binding modes and guiding rational drug design. Large chemical libraries could be virtually screened against a hypothesized biological target (e.g., the ATP-binding site of a kinase) to identify novel Pyrido[2,3-b]benzothiazepine hits.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This in-silico profiling helps in the early identification of compounds with poor pharmacokinetic profiles or potential toxicity, saving significant time and resources.

Development of Pyrido[2,3-b]benzothiazepin-5-amine as Molecular Probes for Biological Systems

A molecular probe is a specialized chemical tool used to study biological molecules and systems. While no Pyrido[2,3-b]benzothiazepin-5-amine-based molecular probes have been reported, their development represents a significant future research direction.

Should a potent and highly selective analogue be identified, for instance, an inhibitor of a specific kinase, it could be transformed into a valuable molecular probe. This would typically involve conjugating the inhibitor to a reporter tag without compromising its binding affinity. Potential applications include:

Fluorescent Probes: Attaching a fluorophore (e.g., fluorescein, rhodamine) would allow for the visualization of the target protein within cells using fluorescence microscopy. This can provide information on the protein's subcellular localization, expression levels, and trafficking.

Affinity-Based Probes: Immobilizing the analogue on a solid support (e.g., sepharose beads) creates an affinity matrix for "pull-down" experiments. This can be used to isolate the target protein from a complex biological sample, confirming target engagement and identifying interacting partners.

Photoaffinity Probes: Incorporating a photoreactive group would allow for covalent cross-linking to the target protein upon UV irradiation. This is a powerful technique for unequivocally identifying the direct binding target in a cellular context.

The development of such probes would not only validate the biological target of this chemical scaffold but also provide powerful tools for the broader scientific community to investigate the underlying biology.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Pyrido[2,3-b][1,5]benzothiazepin-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot multicomponent reactions under solvent-free or alcohol-based conditions are commonly employed. For example, DMF at reflux achieves high yields (82–89%) by balancing kinetic and thermodynamic control of intermediates (e.g., pyrido[2,3-b]indole formation). Catalyst-free synthesis in alcohols (e.g., ethanol) is viable but requires extended reaction times . Key parameters include temperature, solvent polarity, and reaction duration (Table 1 in ).

Q. How can solubility challenges of this compound be addressed in biological assays?

  • Methodological Answer : Solubility data from Handbook of Aqueous Solubility Data (CRC Press) suggests using co-solvents like DMSO or ethanol (≤5% v/v) to maintain compound stability. Adjusting pH to 6.5 with ammonium acetate buffers (as in ) can enhance aqueous solubility while avoiding precipitation.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves planar heterocyclic systems (e.g., triazolopyridine derivatives in ). For purity, HPLC with UV detection at 254 nm is recommended .

Q. How can researchers screen for initial biological activity?

  • Methodological Answer : Prioritize in vitro assays targeting pathways relevant to structural analogs, such as CDK8 inhibition (IC₅₀ values reported in ) or antimicrobial activity via broth microdilution (MIC ≤ 8 µg/mL in ). Use HEK293 or HepG2 cell lines for cytotoxicity screening (IC₅₀ < 10 µM indicates promise ).

Advanced Research Questions

Q. How do kinetic vs. thermodynamic factors influence the regioselectivity of Pyrido[2,3-b]benzothiazepine synthesis?

  • Methodological Answer : Reaction temperature dictates pathway dominance. At lower temperatures (<80°C), kinetic control favors intermediates like pyrido[2,3-b]indole (Product A), while higher temperatures (>100°C) shift equilibrium toward thermodynamically stable isomers (Product B). Monitor time-dependent product ratios via LC-MS to optimize conditions .

Q. What strategies resolve contradictory data in catalyst-free vs. catalyzed synthesis?

  • Methodological Answer : Discrepancies arise from solvent polarity and nucleophilicity. For example, alcohol solvents (e.g., ethanol) enable catalyst-free cyclization via hydrogen bonding, whereas polar aprotic solvents (e.g., DMF) require base catalysts (K₂CO₃) to deprotonate intermediates. Validate pathways using isotopic labeling (¹⁵N tracing) .

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) against CDK8’s ATP-binding pocket (PDB: 5FGK) identifies substituents improving binding affinity (e.g., fluorophenyl groups). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Prioritize derivatives with ΔG < −9 kcal/mol .

Q. What experimental approaches validate the role of Pyrido[2,3-b]benzothiazepines in modulating JAK2/STAT3 signaling?

  • Methodological Answer : Use siRNA knockdown in hepatocellular carcinoma (HCC) models to confirm target specificity. Quantify IL-6 secretion (ELISA) and STAT3 phosphorylation (Western blot) post-treatment. In vivo, xenograft mice treated with 25 mg/kg/day show reduced tumor volume (p < 0.01 vs. control) .

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